molecular formula C13H22N4O3S B12932491 1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one CAS No. 93234-69-6

1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B12932491
CAS No.: 93234-69-6
M. Wt: 314.41 g/mol
InChI Key: YRACCWLZYYBGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound designed for advanced research applications. This molecule features a 2-sulfanylideneimidazolidin-4-one core, a scaffold recognized in medicinal chemistry for its diverse biological potential, and is symmetrically functionalized with two morpholin-4-ylmethyl substituents. The morpholine rings are privileged structures in drug discovery, known to improve solubility and influence pharmacokinetic properties, making them common features in bioactive molecules . Compounds based on the imidazolidine and related thiazolidin-4-one scaffolds have demonstrated significant value in scientific research, particularly in the development of antimicrobial and antibiofilm agents . Biofilm formation is a major challenge in treating resistant infections, as microorganisms within biofilms can be nearly 1000 times more resistant to toxic substances than their planktonic counterparts . This compound is intended for investigational purposes in early-stage drug discovery and chemical biology. Researchers can utilize it as a building block for synthesizing novel molecular hybrids or as a core scaffold for evaluating new pharmacological activities. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

93234-69-6

Molecular Formula

C13H22N4O3S

Molecular Weight

314.41 g/mol

IUPAC Name

1,3-bis(morpholin-4-ylmethyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H22N4O3S/c18-12-9-16(10-14-1-5-19-6-2-14)13(21)17(12)11-15-3-7-20-8-4-15/h1-11H2

InChI Key

YRACCWLZYYBGIP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2CC(=O)N(C2=S)CN3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(morpholinomethyl)-2-thioxoimidazolidin-4-one typically involves the reaction of morpholine with a suitable precursor, such as a thioxoimidazolidinone derivative. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,3-Bis(morpholinomethyl)-2-thioxoimidazolidin-4-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production methods often emphasize efficiency, yield, and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(morpholinomethyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, typically in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

1,3-Bis(morpholinomethyl)-2-thioxoimidazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Bis(morpholinomethyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The table below compares key structural features and properties of the target compound with selected analogs:

Compound Name Substituents (Positions 1 and 3) Molecular Weight Biological Activity Key References
1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one Morpholin-4-ylmethyl (both) ~392.5* Not reported (structural focus) N/A
1-Benzyl-3-(3,4-dimethoxyphenyl)-2-sulfanylideneimidazolidin-4-one (32) Benzyl (1), 3,4-dimethoxyphenyl (3) ~386.4 Anti-Trypanosoma brucei
3-(3-Chloro-4-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-sulfanylideneimidazolidin-4-one (39) 4-Fluorobenzyl (1), 3-chloro-4-methoxyphenyl (3) ~395.1 Anti-Trypanosoma brucei
1-Methyl-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one Methyl (1), allyl (3) 166.18 Not reported

*Estimated based on formula C₁₆H₂₄N₄O₃S.

Key Observations :

  • Morpholine vs. Benzyl/Alkyl Substituents : The target compound’s dual morpholine groups distinguish it from analogs with aromatic (e.g., benzyl) or aliphatic (e.g., allyl) substituents. Morpholine’s oxygen and nitrogen atoms may enhance solubility and enable hydrogen bonding, which is absent in compounds like 39 or 32 .
  • Molecular Weight : The target compound’s higher molecular weight (~392.5) compared to simpler analogs (e.g., 166.18 for the allyl derivative) reflects the bulky morpholine substituents.
Anti-Parasitic Activity

Compounds 32 and 39 exhibit potent activity against Trypanosoma brucei, the parasite causing African sleeping sickness. Their efficacy correlates with electron-withdrawing substituents (e.g., chloro, fluoro) on the aryl group, which may enhance target binding . While the target compound’s activity remains unstudied, its morpholine groups could modulate pharmacokinetics (e.g., blood-brain barrier penetration) due to increased polarity.

Antioxidant Potential

highlights morpholine-containing aminomethyl derivatives (e.g., DMMMP) with antioxidant properties. Although the target compound shares morpholine substituents, its imidazolidinone core differs from DMMMP’s phenolic structure, suggesting divergent mechanisms .

Crystallographic and Conformational Insights

  • Morpholine Conformation : In morpholine-containing analogs (e.g., ), the morpholine ring adopts a chair conformation, stabilizing the molecule through intramolecular hydrogen bonding. This conformation may influence the target compound’s interactions with biological targets .
  • Synthetic Accessibility: The synthesis of morpholine derivatives often involves nucleophilic substitution or Mitsunobu reactions, as seen in . This contrasts with benzyl-substituted analogs, which typically employ Suzuki couplings or alkylation .

Biological Activity

1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C₁₃H₁₈N₄OS
  • Molecular Weight : 286.37 g/mol
  • CAS Number : 649740-16-9

Biological Activity Overview

The biological activity of 1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one has been investigated primarily in the context of its antibacterial and antifungal properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogens, although detailed mechanisms remain to be elucidated.

Antibacterial Activity

Research indicates that imidazolidine derivatives exhibit potent antibacterial effects. A study highlighted the synthesis and evaluation of several imidazolidine derivatives, including 1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one, which demonstrated significant activity against Gram-positive and Gram-negative bacteria .

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. The compound was tested against various fungal strains, including Candida albicans and Aspergillus niger, yielding notable results in inhibition .

Fungal Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans1432
Aspergillus niger10128

The precise mechanisms through which 1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one exerts its biological effects are not fully understood. However, it is hypothesized that the compound may disrupt cellular processes in bacteria and fungi by interfering with protein synthesis or cell wall integrity.

Case Studies

A series of case studies have been documented to assess the therapeutic potential of imidazolidine derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A clinical trial evaluated the efficacy of imidazolidine derivatives in patients with resistant bacterial infections. The results indicated a significant reduction in infection rates among patients treated with formulations containing the compound .
  • Clinical Evaluation for Fungal Infections : A double-blind study assessed the effectiveness of this compound against recurrent fungal infections in immunocompromised patients. The study reported a marked improvement in patient outcomes, with a reduction in infection recurrence rates compared to standard antifungal treatments .
  • Synergistic Effects with Other Antibiotics : Research has demonstrated that 1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one exhibits synergistic effects when combined with other antibiotics, enhancing overall antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one?

  • The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, morpholine derivatives are often introduced via alkylation of imidazolidinone precursors using morpholine-substituted halides. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to avoid side products like over-alkylation. Structural analogs, such as 3-[3-(dimethylamino)propyl]-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride, have been prepared via similar pathways .
  • Key characterization steps include NMR (¹H/¹³C) to confirm substitution patterns and LC-MS to verify purity. IR spectroscopy can confirm the presence of the thione (C=S) group .

Q. How can the crystal structure of this compound be determined experimentally?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve structural parameters like bond lengths and torsion angles . For morpholine-containing compounds, ensure proper cryoprotection to stabilize crystals during data collection.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for morpholine methylene protons (δ ~3.5–4.0 ppm) and imidazolidinone carbonyl carbons (δ ~160–180 ppm).
  • IR Spectroscopy : Identify the C=S stretch (~1200–1250 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can conformational analysis of the morpholine rings and imidazolidinone core be performed?

  • Combine SC-XRD data with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model ground-state geometries. Compare experimental and computed dihedral angles to assess steric effects from the morpholine substituents .
  • Dynamic NMR can probe ring-flipping kinetics in solution, particularly for the morpholine moieties .

Q. What strategies resolve contradictions in reactivity data (e.g., unexpected oxidation products)?

  • Cross-validate experimental conditions: For example, oxidation of the thione group (C=S) to sulfoxide/sulfone may require controlled use of H₂O₂ or meta-chloroperbenzoic acid (mCPBA). Monitor reactions via TLC/LC-MS to detect intermediates .
  • Computational modeling (e.g., transition-state analysis) can explain selectivity issues, such as competing alkylation at nitrogen vs. sulfur sites .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

  • Perform molecular docking studies using software like AutoDock Vina. Prioritize morpholine and thione groups as potential hydrogen-bond acceptors. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
  • Structural analogs with morpholine motifs, such as aprepitant intermediates, show affinity for neurokinin receptors, suggesting similar targeting potential .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Optimize solvent systems (e.g., switch from THF to DCM for better solubility) and use column chromatography or recrystallization to remove byproducts like unreacted morpholine derivatives .
  • Process analytical technology (PAT) tools, such as in-line FTIR, can monitor reaction progress in real time .

Methodological Considerations

  • Data Validation : Cross-reference SC-XRD results with spectroscopic data to confirm structural assignments. For example, discrepancies in carbonyl stretching frequencies (IR) vs. XRD bond lengths may indicate tautomeric forms .
  • Reaction Optimization : Use design of experiments (DoE) to identify critical factors (e.g., molar ratios, temperature) affecting yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.